molecular formula C17H24O4 B13437471 rac-Mono-(4-methyloctanyl)-phthalate-D4

rac-Mono-(4-methyloctanyl)-phthalate-D4

Cat. No.: B13437471
M. Wt: 296.39 g/mol
InChI Key: XEYQNGJVRAQJAW-SOBLDAANSA-N
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Description

rac-Mono-(4-methyloctanyl)-phthalate-D4: is a chemical compound with the molecular formula C17H24O4. It is a phthalate ester, which is commonly used in various research applications, particularly in the field of proteomics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-Mono-(4-methyloctanyl)-phthalate-D4 typically involves the esterification of phthalic anhydride with 4-methyloctanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: rac-Mono-(4-methyloctanyl)-phthalate-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac-Mono-(4-methyloctanyl)-phthalate-D4 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of rac-Mono-(4-methyloctanyl)-phthalate-D4 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • Di-isononyl phthalate (DINP)
  • Di-2-ethylhexyl phthalate (DEHP)
  • Di-n-butyl phthalate (DBP)

Comparison: rac-Mono-(4-methyloctanyl)-phthalate-D4 is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to other phthalates, it exhibits different reactivity and interaction profiles, making it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C17H24O4

Molecular Weight

296.39 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-(4-methyloctoxycarbonyl)benzoic acid

InChI

InChI=1S/C17H24O4/c1-3-4-8-13(2)9-7-12-21-17(20)15-11-6-5-10-14(15)16(18)19/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3,(H,18,19)/i5D,6D,10D,11D

InChI Key

XEYQNGJVRAQJAW-SOBLDAANSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)CCCC)[2H])[2H]

Canonical SMILES

CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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